1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a propylcarbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,5-dimethoxytetrahydrofuran and an amine under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via an N-arylation reaction using 4-methoxyphenyl halide and a base such as potassium carbonate.
Attachment of the Propylcarbamoyl Phenyl Group: The propylcarbamoyl phenyl group can be attached through a coupling reaction involving a propylcarbamoyl chloride and a phenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl group but lacks the additional functional groups present in the target compound.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Contains a methoxyphenyl group and a pyrrolidine ring but differs in the presence of a triazole moiety.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Similar in having a heterocyclic ring system but differs in the specific functional groups and overall structure.
Uniqueness
1-(4-Methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-11-23-21(27)15-5-4-6-17(12-15)24-22(28)16-13-20(26)25(14-16)18-7-9-19(29-2)10-8-18/h4-10,12,16H,3,11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAGQOUSJKIOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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